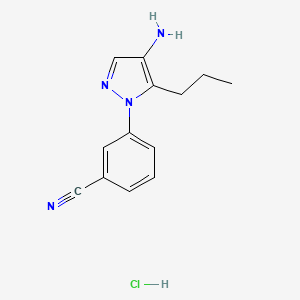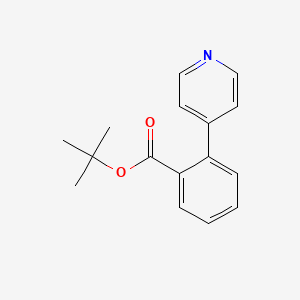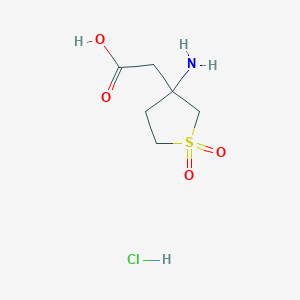![molecular formula C7H11BrN6O B1379531 2-[(6-amino-9H-purin-8-yl)amino]ethanol hydrobromide CAS No. 213749-98-5](/img/structure/B1379531.png)
2-[(6-amino-9H-purin-8-yl)amino]ethanol hydrobromide
Overview
Description
“2-[(6-amino-9H-purin-8-yl)amino]ethanol hydrobromide” is a chemical compound with the molecular formula C7H11BrN6O . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of a purine ring, which is a bicyclic aromatic compound made up of a pyrimidine ring fused to an imidazole ring . The compound also contains an amino group and an ethanol group attached to the purine ring .Physical And Chemical Properties Analysis
This compound has a molecular weight of 293.12 g/mol . It has 6 hydrogen bond donors and 7 hydrogen bond acceptors . The compound has a rotatable bond count of 3 and a topological polar surface area of 114 Ų .Scientific Research Applications
DNA Intercalation and Antitumor Applications
One significant area of research involving analogs of 2-[(6-amino-9H-purin-8-yl)amino]ethanol hydrobromide focuses on its intercalation into DNA structures. A study by Favier et al. (2001) examined the solution structure of a complex formed between a DNA duplex and 2-(pyrido[1,2-e]purin-4-yl)amino-ethanol, a compound closely related to 2-[(6-amino-9H-purin-8-yl)amino]ethanol hydrobromide. This complex showcased the potential of such compounds in the design of new antitumor drugs. The drug molecule intercalates between DNA dinucleotide steps, with enhanced affinity due to hydrogen bonding, suggesting its utility in antineoplastic agent design Favier et al., 2001.
Synthesis of Acyclic Nucleoside and Nucleotide Analogs
Research on the synthesis of acyclic nucleoside and nucleotide analogs derived from 6-amino-7H-purine-8(9H)-thione and 8-(methylsulfanyl)adenine demonstrates the versatility of purine derivatives in medicinal chemistry. These compounds were prepared through reactions involving bromoadenine derivatives, showcasing the synthetic applicability of purine analogs in generating potential therapeutic agents Janeba, Holý, & Masojídková, 2000.
Antibacterial Properties
The synthesis and evaluation of 1,2,4-triazole compounds containing a purine moiety, including analogs structurally related to 2-[(6-amino-9H-purin-8-yl)amino]ethanol hydrobromide, have been explored for their antibacterial properties. This research demonstrates the potential of purine derivatives in developing new antibacterial agents, highlighting the broad applicability of these compounds in addressing microbial resistance Govori, 2017.
Anti-allergic and Antihistaminic Properties
A study on the anti-allergic and antihistaminic properties of hydrobromide 2-[4-(41-chlorophenyl)-2- phenyliminothiazol-3-yl]-ethanol, an analog of 2-[(6-amino-9H-purin-8-yl)amino]ethanol hydrobromide, showcases the potential of such compounds in the development of anti-allergic medications. This research highlights the effectiveness of the compound in models of anaphylactic shock and ophthalmic responses to histamine, suggesting its utility in creating effective anti-allergic medicines Koshova, Ieryomina, Perekhoda, & Yeryomina, 2016.
Safety And Hazards
properties
IUPAC Name |
2-[(6-amino-7H-purin-8-yl)amino]ethanol;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N6O.BrH/c8-5-4-6(11-3-10-5)13-7(12-4)9-1-2-14;/h3,14H,1-2H2,(H4,8,9,10,11,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTUYSZRATCETLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N=C(N2)NCCO)N.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrN6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(6-amino-9H-purin-8-yl)amino]ethanol hydrobromide | |
CAS RN |
213749-98-5 | |
| Record name | Ethanol, 2-[(6-amino-9H-purin-8-yl)amino]-, hydrobromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=213749-98-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




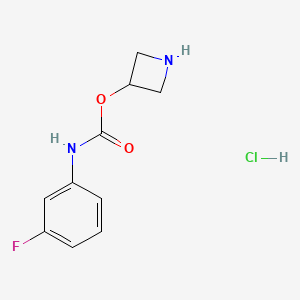
![3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one hydrochloride](/img/structure/B1379452.png)
![1-[2-(Benzyloxy)-4-methoxyphenyl]ethan-1-ol](/img/structure/B1379453.png)
![1-[2-Chloro-5-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B1379454.png)
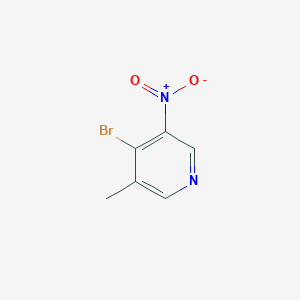
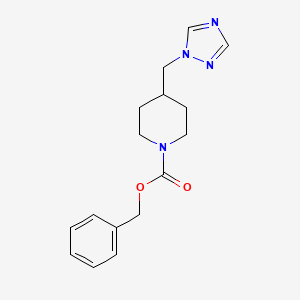

![{5-[(Dimethylamino)methyl]furan-2-yl}methanamine dihydrochloride](/img/structure/B1379462.png)
